Prenyl isobutyrate

CAS No.: 76649-23-5

Cat. No.: VC3877181

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76649-23-5 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 3-methylbut-2-enyl 2-methylpropanoate |

| Standard InChI | InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3 |

| Standard InChI Key | YSJHMPXIMIOXGU-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)OCC=C(C)C |

| Canonical SMILES | CC(C)C(=O)OCC=C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

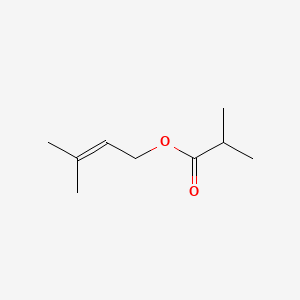

Prenyl isobutyrate, systematically named 3-methylbut-2-enyl 2-methylpropanoate, is an ester derivative formed via the condensation of isobutyric acid and 3-methyl-2-buten-1-ol . Its molecular structure comprises a prenyl group (3-methylbut-2-enyl) esterified to an isobutyrate moiety, resulting in the formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . The compound’s IUPAC name, 2-methylpropanoic acid 3-methyl-2-butenyl ester, reflects its branched alkyl and alkenyl substituents .

Table 1: Key Identifiers of Prenyl Isobutyrate

Structural Elucidation and Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. High-resolution MS (HR-MS) reveals a parent ion at m/z 156.22, consistent with its molecular formula . Gas chromatography (GC) retention indices further validate its purity, with a boiling point of 79.2–79.6°C at 13 Torr and a density of 0.895±0.06 g/cm³ . The compound’s logP value of 2.95 indicates moderate lipophilicity, influencing its solubility in organic solvents like ethanol and benzene .

Synthesis and Industrial Production

Conventional Synthesis Routes

Prenyl isobutyrate is synthesized via esterification reactions between isobutyryl chloride and 3-methyl-2-buten-1-ol (prenol) under controlled conditions. A typical procedure involves:

-

Reagent Mixing: Combining prenol (1.36 mL, 13.39 mmol) with triethylamine (2.25 mL, 16.14 mmol) and N,N-dimethylaminopyridine (DMAP, 82 mg) in dichloromethane (DCM) .

-

Catalysis: Adding isobutyryl chloride (2.0 mL, 13.42 mmol) dropwise under inert nitrogen atmosphere .

-

Reaction: Stirring at 20°C for 18 hours to achieve 61–68% yield .

-

Purification: Isolating the product via flash chromatography using DCM/hexane eluents .

Table 2: Optimal Reaction Conditions for Prenyl Isobutyrate Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 20°C | |

| Catalyst | DMAP/Triethylamine | |

| Solvent | Dichloromethane (DCM) | |

| Yield | 61–68% |

Scalability and Industrial Adaptations

Industrial-scale production employs continuous-flow reactors to enhance efficiency. For instance, HPAPI (high-potency active pharmaceutical ingredient) facilities utilize cleanrooms (Class 100–100,000) to maintain sterility, with occupational exposure limits (OEL) below 1 μg/m³ . Advanced purification techniques, such as fractional distillation under reduced pressure (e.g., 0.5–1.0 mmHg), achieve ≥95% purity .

Physicochemical Properties

Thermal and Optical Characteristics

Prenyl isobutyrate exhibits a refractive index of 1.431–1.437 at 20°C and a vapor pressure of 0.579 mmHg at 25°C, making it volatile yet stable under ambient conditions . Its flash point of 145°F (62.8°C) classifies it as combustible, necessitating cautious storage .

Table 3: Physicochemical Profile of Prenyl Isobutyrate

Spectroscopic Signatures

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 210–230 nm, attributed to the π→π* transitions of the ester carbonyl group . Fourier-transform infrared (FT-IR) spectra show prominent peaks at 1740 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (C-O ester stretch) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume